molecular formula C17H23N3 B6317814 Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95% CAS No. 179055-56-2

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%

Cat. No. B6317814
CAS RN: 179055-56-2
M. Wt: 269.4 g/mol
InChI Key: YCLRDEWGVDTQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is a cyclic amine compound that has been widely used in scientific research. It is a synthetic compound that has been found to have a variety of applications in laboratory experiments.

Scientific Research Applications

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, has been found to have a variety of applications in scientific research. It has been used as a ligand in the synthesis of various organometallic complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of various pharmaceutical compounds, as a model compound for drug design, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is not yet fully understood. However, it is believed that the compound acts as a ligand in organometallic complexes, allowing the formation of covalent bonds between the metal atoms and other molecules. In addition, it is believed that it acts as a catalyst in organic reactions, allowing the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, are not yet fully understood. However, it has been found to have some anti-inflammatory properties, as well as some antioxidant effects. In addition, it has been found to have some anti-bacterial properties, as well as some anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, in laboratory experiments is its low toxicity, which makes it a safe reagent to use. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has a limited solubility in water, which may limit its use in certain experiments. In addition, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. One potential direction is its use in the synthesis of novel pharmaceutical compounds, as it may be able to act as a ligand in the formation of covalent bonds between metal atoms and other molecules. In addition, it may be used as a catalyst in organic reactions, allowing the formation of new compounds. Finally, it may be used in the synthesis of heterocyclic compounds, as it can act as a reagent in the formation of these compounds.

Synthesis Methods

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is synthesized through a multi-step process. The first step involves the condensation of cycloheptane-1-carboxylic acid with 4-methyl-1-pyrazole to form the cycloheptyl-(4-pyrazol-1-yl)-amine. This reaction is typically performed in aqueous solution at a temperature of 70°C. The second step involves the reaction of the cycloheptyl-(4-pyrazol-1-yl)-amine with benzyl bromide to form the cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. This reaction is typically performed in aqueous solution at a temperature of 70°C.

properties

IUPAC Name

N-[(4-pyrazol-1-ylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRDEWGVDTQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine

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